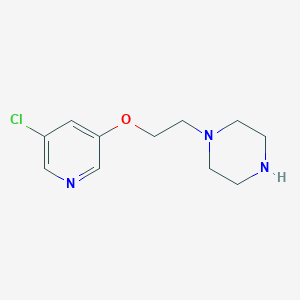
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 5-chloro-3-pyridyloxy group
Vorbereitungsmethoden
The synthesis of 1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, leading to the formation of the piperazine ring . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide an efficient route to arylpiperazines under aerobic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine can be compared with other piperazine derivatives, such as:
Pyridazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Pyrrolopyrazine derivatives: Known for their antimicrobial and antifungal properties, these compounds share some similarities in their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16ClN3O |
|---|---|
Molekulargewicht |
241.72 g/mol |
IUPAC-Name |
1-[2-(5-chloropyridin-3-yl)oxyethyl]piperazine |
InChI |
InChI=1S/C11H16ClN3O/c12-10-7-11(9-14-8-10)16-6-5-15-3-1-13-2-4-15/h7-9,13H,1-6H2 |
InChI-Schlüssel |
WIZKWARNMXQYQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCOC2=CC(=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















